An In-depth Technical Guide to (1-Methylpyrrolidin-2-yl)acetic acid: Synthesis, Properties, and Potential Applications in Drug Discovery
An In-depth Technical Guide to (1-Methylpyrrolidin-2-yl)acetic acid: Synthesis, Properties, and Potential Applications in Drug Discovery
This guide provides a comprehensive technical overview of (1-Methylpyrrolidin-2-yl)acetic acid, a heterocyclic amino acid derivative of significant interest to researchers in medicinal chemistry and drug development. While detailed experimental data on this specific molecule is not extensively published, this document synthesizes available information, outlines a robust synthetic pathway based on its immediate precursor, and contextualizes its potential through the lens of its structural analogs and the well-established importance of the pyrrolidine scaffold in pharmacology.
Introduction and Significance
(1-Methylpyrrolidin-2-yl)acetic acid (CAS No. 5626-43-7) is a chiral, non-proteinogenic amino acid. Its structure features a saturated five-membered nitrogen heterocycle, 1-methylpyrrolidine, substituted at the 2-position with an acetic acid moiety. This combination of a tertiary amine and a carboxylic acid suggests the potential for zwitterionic character and a range of physicochemical properties that are attractive for pharmaceutical development.
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous successful drugs, including antivirals, antihypertensives, and neurotropic agents.[1][2] The versatility of this scaffold is attributed to its conformational flexibility, which can be fine-tuned with substituents to optimize binding to biological targets.[3] As a substituted pyrrolidine, (1-Methylpyrrolidin-2-yl)acetic acid represents a valuable building block for introducing this key pharmacophore into novel drug candidates, potentially enhancing potency, selectivity, and pharmacokinetic profiles.[4]
Physicochemical and Structural Properties
Detailed experimental data for (1-Methylpyrrolidin-2-yl)acetic acid are sparse. However, its key properties can be reliably inferred from its structure and data from closely related compounds.
| Property | Value / Expected Characteristics |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol [5] |
| CAS Number | 5626-43-7 |
| Appearance | Expected to be a solid at room temperature, typical of amino acids.[6] |
| pKa | Expected to have two pKa values: one for the carboxylic acid (approx. 2-3) and one for the conjugate acid of the tertiary amine (approx. 10-11), similar to N-methylproline and other N-alkylated amino acids. |
| Solubility | Expected to be soluble in water and polar protic solvents, with limited solubility in nonpolar organic solvents. Its zwitterionic nature at neutral pH enhances aqueous solubility.[6] |
| Melting Point | Likely to melt with decomposition at a relatively high temperature (>200 °C), characteristic of amino acids.[6] |
| InChI Key | WQGHBXNTZFIOSX-UHFFFAOYSA-N |
| SMILES | O=C(O)CC1N(C)CCC1[5] |
Synthesis and Characterization
A practical and efficient synthesis of (1-Methylpyrrolidin-2-yl)acetic acid can be achieved via the hydrolysis of its methyl ester, methyl 2-(1-methylpyrrolidin-2-yl)acetate. The synthesis of this key precursor is detailed in the patent literature.[7]
Synthetic Workflow
The overall synthetic pathway involves a two-stage reduction of a commercially available starting material followed by ester hydrolysis.
Caption: Proposed synthesis of (1-Methylpyrrolidin-2-yl)acetic acid.
Experimental Protocols
Step 1: Synthesis of Methyl 2-(1-methylpyrrolidin-2-yl)acetate [7]
This procedure is adapted from patent KR20190135847A, which describes the reduction of the corresponding ylidene acetate.[7] The choice of a metal borohydride in an acidic solvent is a key insight, as it facilitates the reduction of the exocyclic double bond.
-
Reaction Setup: In a suitable reaction vessel, dissolve Methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate (1.0 eq) in glacial acetic acid (approx. 6 mL per gram of starting material).
-
Cooling: Cool the stirred solution to below 5 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (approx. 0.6 eq) in portions, ensuring the internal temperature is maintained below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for approximately 6 hours at 30 °C.
-
Work-up:
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Remove the acetic acid under reduced pressure.
-
Cool the residue to below 10 °C and carefully adjust the pH to ~10 with a 20% aqueous sodium hydroxide solution.
-
Extract the product into an organic solvent such as dichloromethane (2x volumes).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-(1-methylpyrrolidin-2-yl)acetate. The patent reports a quantitative yield for this step.[7]
-
Step 2: Hydrolysis to (1-Methylpyrrolidin-2-yl)acetic acid
This is a standard ester hydrolysis procedure. Both acidic and basic conditions are effective, though basic hydrolysis followed by neutralization is often preferred for amino esters to avoid potential side reactions.
-
Reaction Setup: Dissolve the methyl 2-(1-methylpyrrolidin-2-yl)acetate (1.0 eq) from the previous step in a mixture of methanol and water.
-
Saponification: Add an aqueous solution of sodium hydroxide or lithium hydroxide (1.1 - 1.5 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Wash the aqueous solution with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer to the isoelectric point (typically pH 5-7) with an acid such as 1M hydrochloric acid. The product may precipitate at this point.
-
If a precipitate forms, it can be collected by filtration. If not, the product can be isolated by lyophilization or by extraction into a suitable organic solvent after saturation of the aqueous phase with sodium chloride.
-
Expected Spectral Characterization
While specific spectra are not publicly available, the structure allows for predictable characterization:
-
¹H NMR: Expected signals would include a singlet for the N-methyl group (around 2.2-2.5 ppm), multiplets for the pyrrolidine ring protons, and a multiplet for the CH group at the 2-position, along with signals for the CH₂ group of the acetic acid moiety.
-
¹³C NMR: Approximately 7 distinct signals are expected, corresponding to the N-methyl carbon, the four unique carbons of the pyrrolidine ring, the methylene carbon of the acetate group, and the carboxyl carbon.
-
IR Spectroscopy: Characteristic absorption bands would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch (around 1700-1725 cm⁻¹), and C-N stretching vibrations.
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 144.0970.
Applications in Drug Development and Research
The primary value of (1-Methylpyrrolidin-2-yl)acetic acid lies in its potential as a sophisticated building block for the synthesis of complex molecules in drug discovery.
A Scaffold for Novel Therapeutics
The pyrrolidine ring is a cornerstone of many pharmacologically active compounds.[2] Its inclusion in a molecule can enhance binding affinity, improve pharmacokinetic properties such as aqueous solubility, and provide a stereochemically defined vector for orienting other functional groups.[4] Derivatives of pyrrolidine are known to exhibit a wide range of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory effects.[2]
(1-Methylpyrrolidin-2-yl)acetic acid provides a scaffold that can be readily incorporated into larger molecules via standard peptide coupling or other derivatization reactions at its carboxylic acid terminus. The N-methyl group prevents N-acylation, directing reactions to the acid functionality, and also imparts a permanent tertiary amine character, which can be crucial for interacting with biological targets or for tuning physicochemical properties.
Use in Peptidomimetics and Constrained Analogs
N-methylated amino acids, such as N-methyl-L-proline, are used to enhance the stability and solubility of peptides.[8] By analogy, incorporating (1-Methylpyrrolidin-2-yl)acetic acid into a peptide sequence or a small molecule could introduce conformational constraints and resistance to enzymatic degradation, making it a valuable tool in the design of peptidomimetics.
Safety and Handling
No specific toxicology data for (1-Methylpyrrolidin-2-yl)acetic acid is available. However, based on the properties of related heterocyclic carboxylic acids and amines, the following general precautions are advised:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[9]
Conclusion
(1-Methylpyrrolidin-2-yl)acetic acid is a promising, yet underexplored, molecular building block. Its structural features—a chiral, N-methylated pyrrolidine ring coupled to an acetic acid side chain—position it as a valuable intermediate for the synthesis of novel compounds in pharmaceutical and chemical research. The synthetic route outlined in this guide offers a viable pathway to access this compound, enabling further investigation into its properties and applications. As the demand for novel chemical entities with improved pharmacological profiles continues to grow, the strategic use of such versatile scaffolds will be paramount in advancing the field of drug discovery.
References
-
Human Metabolome Database. (2021, September 10). Showing metabocard for 1-Methylpyrrolidine (HMDB0243946). Retrieved from [Link]
-
Rachtanapun, C., et al. (2012). Characterization and Antimicrobial Activity of N-Methyl-2-pyrrolidone-loaded Ethylene Oxide-Propylene Oxide Block Copolymer Thermosensitive Gel. Pakistan Journal of Pharmaceutical Sciences, 25(4), 743-749. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1-methyl-2-pyrrolidinone. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methylpyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Arctom. (n.d.). CAS NO. 5626-43-7 | 2-(1-Methylpyrrolidin-2-yl)acetic acid. Retrieved from [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937. Retrieved from [Link]
-
Krasavin, M. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(1), 1. Retrieved from [Link]
-
Zhang, A. (Ed.). (2022). Amino Acids: Insights and Roles in Heterocyclic Chemistry, Volume 1. Apple Academic Press. Retrieved from [Link]
-
European Commission. (2011). Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP). Retrieved from [Link]
-
Tourwé, D., et al. (2016). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 21(10), 1357. Retrieved from [Link]
- Lee, S. H., et al. (2019). Novel process for preparing 1-methyl-2-(2-hydroxyethyl)pyrrolidine. KR Patent 20190135847A.
-
Al-Dahhan, W. H. (n.d.). (Physical Chemistry lab) Experiment No.7 (Hydrolysis of methyl acetate). Retrieved from [Link]
-
Linghu, C., et al. (2020). Amino acids effects on heterocyclic amines formation and physicochemical properties in pan-fried beef patties. Food Chemistry, 309, 125748. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and biological evaluation of peptidomimetic pirrolidine inhibitors of MMP2 and MMP9. Retrieved from [Link]
-
Akesson, B., & Jönsson, B. A. (1997). Major metabolic pathway for N-methyl-2-pyrrolidone in humans. Drug Metabolism and Disposition, 25(2), 267-269. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2011, September 26). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Retrieved from [Link]
-
ResearchGate. (n.d.). Amino acids effects on heterocyclic amines formation and physicochemical properties in pan-fried beef patties. Retrieved from [Link]
-
Shi, Z., et al. (2009). The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate?. Canadian Journal of Chemistry, 87(5), 638-649. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1246933. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Amino acids: chemistry, diversity and physical properties. In Amino Acids, Peptides and Proteins: Volume 42. Retrieved from [Link]
-
Loba Chemie. (2017, November 21). (S)-(-)-2-PYRROLIDONE-5-CARBOXYLIC ACID MSDS. Retrieved from [Link]
-
Shi, Z., et al. (2009). The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate?. NRC Research Press. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 16). 18.2: Properties of Amino Acids. Retrieved from [Link]
-
Kalgutkar, A. S., et al. (2014). Metabolism-guided drug design. MedChemComm, 5(8), 1057-1073. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Applications of 2-(Pyrrolidin-1-yl)acetic Acid. Retrieved from [Link]
-
Exposome-Explorer. (n.d.). N-Methylproline (Compound). Retrieved from [Link]
-
Green, A. P., et al. (2021). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 1(10), 1649–1656. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. 5626-43-7|2-(1-Methylpyrrolidin-2-yl)acetic acid|BLD Pharm [bldpharm.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. KR20190135847A - Novel process for preparing 1-methyl-2-(2-hydroxyethyl)pyrrolidine - Google Patents [patents.google.com]
- 8. chemimpex.com [chemimpex.com]
- 9. fishersci.com [fishersci.com]
- 10. lobachemie.com [lobachemie.com]
